molecular formula C5H4BBrFNO2 B1273221 5-Bromo-2-fluoropyridine-3-boronic acid CAS No. 501435-91-2

5-Bromo-2-fluoropyridine-3-boronic acid

Cat. No. B1273221
CAS RN: 501435-91-2
M. Wt: 219.81 g/mol
InChI Key: YAXKWQSQZIVTFC-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoropyridine-3-boronic acid is a chemical compound with the molecular formula C5H4BBrFNO2 . It is used as a building block in organic synthesis . The compound is a boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom .


Synthesis Analysis

The synthesis of 5-Bromo-2-fluoropyridine-3-boronic acid can be achieved by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . This reaction yields the compound in high yield .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoropyridine-3-boronic acid consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted at the 5-position with a bromine atom, at the 2-position with a fluorine atom, and at the 3-position with a boronic acid group .


Chemical Reactions Analysis

5-Bromo-2-fluoropyridine-3-boronic acid can undergo Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-fluoropyridine-3-boronic acid is 219.81 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are both 218.95025 g/mol .

Scientific Research Applications

Fluorinated Building Blocks

5-Bromo-2-fluoropyridine-3-boronic acid is used as a fluorinated building block in the synthesis of various organic compounds . Fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties such as increased lipophilicity and metabolic stability.

Suzuki-Miyaura Coupling Reactions

This compound is widely used in Suzuki-Miyaura (SM) coupling reactions . SM coupling is a popular method for forming carbon-carbon bonds using palladium catalysts. The boronic acid functionality of this compound makes it an ideal partner for various aryl or vinyl halides or pseudohalides in SM coupling reactions.

Synthesis of Biologically Active Molecules

5-Bromo-2-fluoropyridine-3-boronic acid can be used as a precursor to synthesize biologically active molecules . For example, it can be used to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity.

Synthesis of 5-Fluoro-2-phenylpyridine

This compound can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid . 5-Fluoro-2-phenylpyridine is a useful intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of 5-Fluoro-2-(p-tolyl)pyridine

Similarly, it can be used in the synthesis of 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reaction with p-tolylboronic acid . This compound is also a valuable intermediate in pharmaceutical synthesis.

Palladium-Catalyzed Homo-Coupling Reactions

5-Bromo-2-fluoropyridine-3-boronic acid can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . Biaryl structures are common in various natural products and pharmaceutical compounds, making this a valuable method for their synthesis.

Safety And Hazards

5-Bromo-2-fluoropyridine-3-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Future Directions

Boronic acid-based linkages, such as those in 5-Bromo-2-fluoropyridine-3-boronic acid, are being explored for use in the development of vitrimers, a new class of polymers that combine the properties of thermoplastics and thermosets . These materials are designed to be easily recyclable and to have a longer lifetime, meeting the challenges imposed by growing environmental awareness .

properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKWQSQZIVTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382529
Record name 5-Bromo-2-fluoropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoropyridine-3-boronic acid

CAS RN

501435-91-2
Record name 5-Bromo-2-fluoropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoropyridine-3-boronic Acid (contains varying amounts of Anhydride)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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